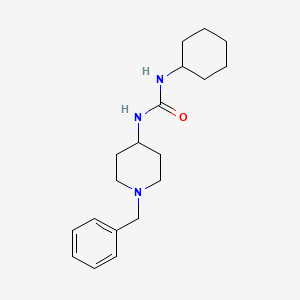
N-(3,4-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is commonly referred to as DCNTB. This compound has been used in various studies to investigate its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicine.
作用機序
The mechanism of action of DCNTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of important cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
DCNTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been shown to have antitumor activity in vitro. Additionally, DCNTB has been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using DCNTB in lab experiments is its broad spectrum of pharmacological activities. It has been found to exhibit activity against a wide range of microorganisms and cancer cells. Additionally, it is relatively easy to synthesize and purify. However, one of the main limitations of using DCNTB is its potential toxicity. It has been found to be toxic to certain cell types, and its use should be carefully monitored.
将来の方向性
There are several potential future directions for research on DCNTB. One area of interest is its potential use as an antifungal agent. It has been found to exhibit activity against various fungi, including Candida albicans and Aspergillus fumigatus. Another area of interest is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of DCNTB and to investigate its potential applications in the field of medicine.
合成法
The synthesis of DCNTB involves the reaction of 3,4-dichloroaniline with 3-nitro-1H-1,2,4-triazole in the presence of butyric anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
DCNTB has been widely used in scientific research to investigate its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use as an insecticide and herbicide.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O3/c13-9-4-3-8(6-10(9)14)16-11(20)2-1-5-18-7-15-12(17-18)19(21)22/h3-4,6-7H,1-2,5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEATXROYCMTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)

![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
